molecular formula C14H26N4O6S B14218095 L-Valyl-L-cysteinyl-L-alanyl-L-serine CAS No. 798540-71-3

L-Valyl-L-cysteinyl-L-alanyl-L-serine

Cat. No.: B14218095
CAS No.: 798540-71-3
M. Wt: 378.45 g/mol
InChI Key: XHHYGUOQFKMPFB-XKNYDFJKSA-N
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Description

L-Valyl-L-cysteinyl-L-alanyl-L-serine is a tetrapeptide composed of the amino acids valine, cysteine, alanine, and serine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The unique sequence of amino acids in this peptide contributes to its specific properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-cysteinyl-L-alanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Coupling: The amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.

    Deprotection: The protecting group on the amino acid is removed, usually with a solution of TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-cysteinyl-L-alanyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT or TCEP.

    Substitution: The peptide can participate in substitution reactions, particularly at the amino and carboxyl termini.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used for oxidation.

    Reduction: DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are common reducing agents.

    Substitution: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are often used for coupling reactions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Free thiol-containing peptides.

    Substitution: Modified peptides with various functional groups.

Scientific Research Applications

L-Valyl-L-cysteinyl-L-alanyl-L-serine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Valyl-L-cysteinyl-L-alanyl-L-serine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, influencing the peptide’s conformation and activity. The peptide may also interact with enzymes or receptors, modulating their function through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-valine: Similar in structure but lacks the cysteine and serine residues.

    L-Valyl-L-alanine: Contains valine and alanine but lacks cysteine and serine.

    L-Alanyl-L-serine: Contains alanine and serine but lacks valine and cysteine.

Uniqueness

L-Valyl-L-cysteinyl-L-alanyl-L-serine is unique due to the presence of all four amino acids, which confer specific properties such as the ability to form disulfide bonds and participate in various biochemical reactions. This combination of amino acids makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

798540-71-3

Molecular Formula

C14H26N4O6S

Molecular Weight

378.45 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C14H26N4O6S/c1-6(2)10(15)13(22)18-9(5-25)12(21)16-7(3)11(20)17-8(4-19)14(23)24/h6-10,19,25H,4-5,15H2,1-3H3,(H,16,21)(H,17,20)(H,18,22)(H,23,24)/t7-,8-,9-,10-/m0/s1

InChI Key

XHHYGUOQFKMPFB-XKNYDFJKSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(CS)C(=O)NC(C)C(=O)NC(CO)C(=O)O)N

Origin of Product

United States

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